L-Cystine bisallyl ester di(p-toluenesulfonate) salt L-Cystine bisallyl ester di(p-toluenesulfonate) salt
Brand Name: Vulcanchem
CAS No.: 142601-71-6
VCID: VC21538908
InChI: InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N
Molecular Formula: C12H20N2O4S2 · 2C7H8O3S
Molecular Weight: 664.8 g/mol

L-Cystine bisallyl ester di(p-toluenesulfonate) salt

CAS No.: 142601-71-6

Cat. No.: VC21538908

Molecular Formula: C12H20N2O4S2 · 2C7H8O3S

Molecular Weight: 664.8 g/mol

* For research use only. Not for human or veterinary use.

L-Cystine bisallyl ester di(p-toluenesulfonate) salt - 142601-71-6

CAS No. 142601-71-6
Molecular Formula C12H20N2O4S2 · 2C7H8O3S
Molecular Weight 664.8 g/mol
IUPAC Name 4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate
Standard InChI InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1
Standard InChI Key QLKBMTUQCIEQNW-BZDVOYDHSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC=C)N)N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N

Chemical Structure and Properties

L-Cystine bisallyl ester di(p-toluenesulfonate) salt (CAS: 142601-71-6) is a derivative of L-cystine, an amino acid crucial in protein structure and function. The compound has a molecular formula of C26H36N2O10S4 and a molecular weight of 664.83 g/mol. Its structure features two cysteine residues linked by a disulfide bond, with each carboxylic acid group modified as an allyl ester, and the amino groups forming salts with p-toluenesulfonic acid.

Key Structural Features

The compound's distinctive structural elements include:

  • A central disulfide bridge connecting two cysteine residues

  • Two allyl ester groups at the carboxyl termini

  • Two p-toluenesulfonate counter-ions associated with the protonated amino groups

  • Four sulfur atoms in different oxidation states within the molecule

Physical and Chemical Properties

The following table summarizes the key properties of L-Cystine bisallyl ester di(p-toluenesulfonate) salt:

PropertyCharacteristics
Molecular FormulaC26H36N2O10S4
Molecular Weight664.83 g/mol
Physical StateCrystalline solid
SolubilitySoluble in polar organic solvents, limited water solubility
StabilitySensitive to strong reducing agents, stable under standard conditions
Functional GroupsDisulfide bond, allyl esters, p-toluenesulfonate groups
Optical RotationExhibits optical activity due to chiral centers

Synthesis and Preparation Methods

The synthesis of L-Cystine bisallyl ester di(p-toluenesulfonate) salt involves multiple chemical transformations starting from L-cystine.

Laboratory Scale Synthesis

The primary synthetic route involves the esterification of L-cystine with allyl alcohol, followed by salt formation with p-toluenesulfonic acid. This process typically follows these steps:

  • Esterification of L-cystine carboxyl groups using allyl alcohol under acidic conditions

  • Formation of the p-toluenesulfonate salt through acid-base reaction

  • Purification through recrystallization or chromatographic techniques

Chemical Reactivity Profile

L-Cystine bisallyl ester di(p-toluenesulfonate) salt exhibits diverse chemical reactivity owing to its multiple functional groups.

Reaction Types

The compound participates in several reaction categories:

Oxidation Reactions

The disulfide bond can undergo oxidation to form sulfonic acids when treated with oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions

The disulfide bridge is susceptible to reduction by agents such as dithiothreitol or tris(2-carboxyethyl)phosphine, generating thiol groups.

Substitution Reactions

The p-toluenesulfonate groups, being excellent leaving groups, facilitate nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.

Deprotection Reactions

The allyl ester groups can be selectively removed using tris(triphenylphosphine)rhodium chloride, enabling controlled deprotection strategies.

Reactivity Comparison

The following table compares the reactivity of different functional groups within the compound:

Functional GroupReactivity ProfileCommon ReagentsReaction Conditions
Disulfide BondReduction, oxidationDTT, TCEP, H2O2Mild temperature, aqueous or organic media
Allyl EstersHydrolysis, transesterification, deprotectionTris(PPh3)RhCl, bases, nucleophilesRoom temperature to moderate heating
p-ToluenesulfonateNucleophilic substitutionAmines, alcohols, thiolsBase present, varied temperatures

Applications in Scientific Research

L-Cystine bisallyl ester di(p-toluenesulfonate) salt serves various functions in scientific and pharmaceutical research.

Peptide Chemistry Applications

In peptide synthesis, this compound provides several advantages:

  • Serves as a building block for introducing protected cysteine residues

  • Allows for selective deprotection strategies during sequential peptide assembly

  • Enables the incorporation of disulfide bonds in synthetic peptides

  • Provides protection of both carboxyl and amino functionalities

Pharmaceutical Research Uses

The compound finds application in pharmaceutical research through:

  • Serving as a precursor for drug candidates containing cysteine derivatives

  • Facilitating the study of disulfide bond chemistry in drug design

  • Enabling the creation of redox-active pharmaceutical compounds

  • Providing a model system for studying amino acid derivatives in drug development

Comparison with Similar Compounds

Understanding the relationship between L-Cystine bisallyl ester di(p-toluenesulfonate) salt and related compounds provides context for its unique properties.

Structural Analogues

Several compounds share structural similarities:

  • L-Cystine di(p-toluenesulfonate) salt: Similar structure lacking allyl ester groups

  • L-Cystine bisallyl ester: Contains allyl esters but lacks p-toluenesulfonate groups

  • L-Cystine: The parent compound without ester or tosylate modifications

  • L-Leucine benzyl ester p-toluenesulfonate salt: Different amino acid core but similar modification pattern

Comparative Analysis Table

CompoundStructural FeaturesKey DifferencesPrimary Applications
L-Cystine bisallyl ester di(p-toluenesulfonate) saltDisulfide bond, allyl esters, p-toluenesulfonateDual functional group protectionPeptide synthesis, pharmaceutical research
L-Leucine benzyl ester p-toluenesulfonateSingle amino acid, benzyl ester, p-toluenesulfonateDifferent amino acid core, single esterPeptide synthesis, drug chemistry research
L-CystineDisulfide bond, free carboxyl and amino groupsNo protective groupsBiochemical studies, nutritional research
N-acetyl-L-cysteineSingle cysteine, acetylated amino groupReduced form, different protection patternAntioxidant studies, pharmaceutical applications

Current Research Directions

Research on L-Cystine bisallyl ester di(p-toluenesulfonate) salt and related compounds continues to evolve in several directions.

Synthetic Applications

Current research explores:

  • Novel synthetic methodologies using this compound as a building block

  • Improved preparation methods with higher yield and purity

  • Application in solid-phase peptide synthesis

  • Development of new protecting group strategies based on this compound's structure

Biological Investigations

Ongoing biological studies include:

  • Evaluation of effects on cellular redox systems

  • Assessment of interaction with biological thiols like glutathione

  • Investigation of potential cytotoxic effects against cancer cell lines

  • Exploration of structure-activity relationships with modified derivatives

Pharmaceutical Development

Pharmaceutical research utilizing this compound focuses on:

  • Development of cysteine-containing peptide therapeutics

  • Creation of redox-active drug candidates

  • Investigation of targeted drug delivery systems using disulfide chemistry

  • Study of prodrug approaches based on allyl ester hydrolysis mechanisms

Analytical Characterization Methods

Proper characterization of L-Cystine bisallyl ester di(p-toluenesulfonate) salt is essential for research applications.

Spectroscopic Analysis

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and potentially 15N NMR to confirm structure

  • Mass Spectrometry: ESI-MS or MALDI-TOF to determine molecular weight and fragmentation pattern

  • Infrared Spectroscopy: Identification of characteristic functional group absorptions

  • UV-Visible Spectroscopy: Assessment of the disulfide bond and aromatic moieties

Chromatographic Methods

Purity assessment typically utilizes:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) if volatile derivatives are prepared

Physical Property Determination

Complete characterization includes:

  • Melting point determination

  • Optical rotation measurement

  • Solubility profiling in various solvents

  • Stability studies under different conditions

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